molecular formula C21H26N2O B5699020 N-[3-(1-piperidinyl)propyl]-4-biphenylcarboxamide

N-[3-(1-piperidinyl)propyl]-4-biphenylcarboxamide

Cat. No. B5699020
M. Wt: 322.4 g/mol
InChI Key: VYKMWBWGIOWPSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1-piperidinyl)propyl]-4-biphenylcarboxamide, commonly known as PPCC, is a chemical compound that belongs to the class of amide derivatives. PPCC is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, neuroscience, and pharmacology. The purpose of

Mechanism of Action

The mechanism of action of PPCC is not fully understood. However, it is believed that PPCC exerts its effects by binding to specific receptors in the central nervous system, including the dopamine D2 receptor. PPCC has also been shown to inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain.
Biochemical and Physiological Effects:
PPCC has been shown to exhibit a range of biochemical and physiological effects. In animal studies, PPCC has been shown to reduce pain and inflammation, improve cognitive function, and increase locomotor activity. PPCC has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

One of the primary advantages of PPCC is its potent analgesic and anti-inflammatory properties, which make it an attractive candidate for the treatment of pain and inflammation. Additionally, PPCC has been shown to exhibit high binding affinity for various receptors, making it a valuable tool for the study of receptor-ligand interactions. However, one of the limitations of PPCC is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of PPCC. One area of interest is the development of novel PPCC derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of PPCC and its potential applications in the treatment of neurological disorders. Finally, the use of PPCC in combination with other drugs may provide a synergistic effect and improve its overall efficacy.

Synthesis Methods

PPCC can be synthesized using a variety of methods, including the reaction of 4-biphenylcarboxylic acid with 3-(1-piperidinyl)propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction mixture is then subjected to purification techniques such as column chromatography to obtain pure PPCC.

Scientific Research Applications

PPCC has been extensively studied for its potential applications in various areas of scientific research. One of the primary areas of interest is medicinal chemistry, where PPCC has been shown to exhibit potent analgesic and anti-inflammatory properties. PPCC has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, PPCC has been studied for its potential application in the field of pharmacology, where it has been shown to exhibit potent binding affinity for various receptors such as the dopamine D2 receptor.

properties

IUPAC Name

4-phenyl-N-(3-piperidin-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c24-21(22-14-7-17-23-15-5-2-6-16-23)20-12-10-19(11-13-20)18-8-3-1-4-9-18/h1,3-4,8-13H,2,5-7,14-17H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKMWBWGIOWPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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